molecular formula C8H13NO B3425019 trans-4-Methylcyclohexyl isocyanate CAS No. 38258-74-1

trans-4-Methylcyclohexyl isocyanate

Cat. No.: B3425019
CAS No.: 38258-74-1
M. Wt: 139.19 g/mol
InChI Key: SWSXEZOUBBVKCO-UHFFFAOYSA-N
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Description

trans-4-Methylcyclohexyl Isocyanate (CAS 32175-00-1) is a versatile organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol. It is characterized as a clear, colorless liquid with a boiling point of 182 °C and a flash point of 60 °C, requiring careful handling and storage . This compound serves as a critical building block in organic synthesis, most notably as a key intermediate in the production of glimepiride, a widely used medium-to-long-acting sulfonylurea antidiabetic medication . Its highly reactive isocyanate group (-N=C=O) also makes it a valuable monomer in the synthesis of various polyurethane polymers, which are applied in the manufacture of coatings, adhesives, elastomers, and flexible and rigid foams . Modern synthesis methods focus on phosgene-free routes, such as the reaction of 4-methylcyclohexylamine with CO2 under alkaline conditions in the presence of a dewatering agent, offering a safer and more environmentally friendly alternative to traditional phosgenation processes . This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanato-4-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H13NO/c1-7-2-4-8(5-3-7)9-6-10/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSXEZOUBBVKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954039, DTXSID201249152
Record name 1-Isocyanato-4-methylcyclohexane
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Record name Isocyanic acid, 4-methylcyclohexyl ester, cis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32175-00-1, 32175-01-2, 38258-74-1
Record name 1-Isocyanato-4-methylcyclohexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isocyanic acid, 4-methylcyclohexyl ester, cis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Methylcyclohexyl isocyanate
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Record name trans-4-methylcyclohexylisocyanate
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Record name 1-Isocyanato-4-methylcyclohexane, trans-
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Record name 1-Isocyanato-4-methylcyclohexane, cis-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis Methodologies for Trans 4 Methylcyclohexyl Isocyanate

Phosgenation Routes

The most established method for the synthesis of isocyanates, including trans-4-Methylcyclohexyl isocyanate, involves the use of phosgene (B1210022) or its derivatives. This approach is characterized by its high efficiency and cost-effectiveness, making it a staple in industrial chemical production. rsc.org

Conventional Phosgenation of trans-4-Methylcyclohexylamine

The efficiency of the phosgenation reaction is highly dependent on several parameters, including temperature, solvent, and the specific phosgenating agent used. The reaction is typically carried out in an inert solvent, such as toluene. chemicalbook.com

Optimization of the yield for the specific conversion of trans-4-Methylcyclohexylamine to the isocyanate focuses on controlling the stoichiometry of the reactants and the reaction temperature to minimize the formation of byproducts like ureas and carbamoyl (B1232498) chlorides.

Table 1: Representative Reaction Conditions for Isocyanate Synthesis via Phosgenation

ParameterConditionPurpose/Comment
Starting Material trans-4-MethylcyclohexylamineThe amine precursor.
Phosgenating Agent Phosgene (gas) or Triphosgene (B27547) (solid)Triphosgene is a safer, easier-to-handle alternative to gaseous phosgene. google.com
Solvent Toluene, DichloromethaneInert solvent to facilitate the reaction. chemicalbook.comcore.ac.uk
Temperature 95 - 115 °C (for Triphosgene)Controlled heating is necessary to drive the reaction to completion. chemicalbook.com
Base (optional) Pyridine, Sodium BicarbonateUsed to scavenge the HCl byproduct, particularly in laboratory-scale synthesis. core.ac.uk
Post-treatment Nitrogen purging, DistillationTo remove residual HCl and phosgene, and to purify the final product. chemicalbook.com

This table presents a generalized summary of conditions. Specific parameters may vary based on the scale and specific process.

On an industrial scale, the phosgenation process is well-established for producing large quantities of isocyanates. rsc.org However, the scale-up presents significant challenges, primarily related to safety. Phosgene is an extremely toxic and corrosive gas, and its use is strictly regulated. rsc.orgnih.gov

Industrial facilities employing phosgene must implement rigorous safety management systems. researchgate.net This includes specialized equipment designed to handle highly toxic substances, advanced process control systems to monitor reaction conditions in real-time, and comprehensive emergency preparedness plans. nih.govdigitellinc.com The hydrogen chloride byproduct is also highly corrosive, necessitating the use of corrosion-resistant materials for reactors and piping. rsc.org The management and neutralization of this acidic byproduct are also crucial aspects of the industrial process.

Phosgene-Free Alternative Approaches

Growing concerns over the hazards associated with phosgene have spurred the development of phosgene-free synthetic routes for isocyanates. nih.govgoogle.comscholaris.ca These methods aim to replace the toxic reagent with more benign alternatives, such as carbon dioxide.

Reaction with Carbon Dioxide under Alkaline Conditions

A promising phosgene-free method involves the reaction of trans-4-Methylcyclohexylamine with carbon dioxide (CO₂) in the presence of an alkaline catalyst and a dehydrating agent. This process proceeds through the formation of a carbamic acid intermediate, which is then dehydrated in situ to yield the desired isocyanate. This approach avoids the use of phosgene and the production of corrosive HCl.

Alkaline catalysts are essential for this reaction pathway. Their primary role is to facilitate the initial reaction between the amine and carbon dioxide. The base deprotonates the amine, increasing its nucleophilicity, or activates the CO₂ molecule. This leads to the formation of a carbamate (B1207046) anion. rsc.org

Table 2: Components in the Phosgene-Free Synthesis of this compound

ComponentExample(s)Role in the Reaction
Amine trans-4-MethylcyclohexylamineThe primary reactant.
Carbon Source Carbon Dioxide (CO₂)Replaces toxic phosgene as the carbonyl source.
Alkaline Catalyst Triethylamine (B128534), Trimethylamine, DBUFacilitates the formation of the carbamic acid/carbamate intermediate.
Dehydrating Agent Phosphorus oxychloride (POCl₃), Phosphorus pentoxide (P₄O₁₀), Trifluoroacetic anhydride (B1165640) (TFAA)Removes a molecule of water from the carbamic acid intermediate to form the isocyanate. rsc.org
Application of Dehydrating Agents (e.g., Phosphorus Oxides, Sulfur Oxychloride)

A significant synthetic route to this compound involves the direct reaction of trans-4-methylcyclohexylamine with carbon dioxide in the presence of a dehydrating agent under alkaline conditions. google.com This method circumvents the use of more hazardous reagents like phosgene. The process begins with the formation of a carbamate intermediate from the amine and CO2, which is then dehydrated to yield the isocyanate.

In this process, an organic base, typically an organic amine such as triethylamine, is used to facilitate the reaction. google.com The choice of dehydrating agent is critical for the success of the conversion. Agents like phosphorus oxychloride (POCl₃) and sulfur oxychloride (thionyl chloride, SOCl₂) have proven effective. google.com For instance, reacting trans-4-methylcyclohexylamine and triethylamine in anhydrous acetonitrile (B52724) with carbon dioxide, followed by the addition of phosphorus oxychloride at low temperatures (0°C), can produce this compound with a yield of 86%. google.com A similar procedure using thionyl chloride as the dehydrating agent resulted in a yield of 82%. google.com

Table 1: Synthesis of this compound using Dehydrating Agents

Starting Amine Base Dehydrating Agent Solvent Yield Reference
trans-4-Methylcyclohexylamine Triethylamine Phosphorus Oxychloride Anhydrous Acetonitrile 86% google.com

Curtius Rearrangement Derivatives

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. rsc.org This thermal decomposition of an acyl azide (B81097) proceeds with the loss of nitrogen gas and results in a highly useful isocyanate intermediate that can be subsequently converted into amines, ureas, or urethanes. rsc.orgnih.gov A key advantage of this reaction is that the rearrangement occurs with complete retention of the stereochemistry of the migrating group. nih.govnih.gov

Preparation from trans-4-Methylcyclohexanecarboxylic Acid via Sodium Azide

A specific application of this chemistry is the synthesis of this compound starting from trans-4-Methylcyclohexanecarboxylic acid. google.com In a process that can be carried out in a single pot, the carboxylic acid reacts with sodium azide in the presence of a protonic acid catalyst, such as sulfuric acid, in a non-protonic solvent like chloroform. google.com This reaction mixture is typically stirred and held at a controlled temperature (e.g., 40-45°C) for several hours to facilitate the rearrangement and formation of the isocyanate. google.com

Table 2: Reaction Conditions for Isocyanate Formation via Curtius Rearrangement

Starting Acid Azide Source Catalyst Solvent Temperature Yield (of subsequent amine) Reference
trans-4-Methylcyclohexanecarboxylic acid Sodium Azide Sulfuric Acid Chloroform 40°C 85.2% google.com
trans-4-Methylcyclohexanecarboxylic acid Sodium Azide Polyphosphoric Acid Chloroform 45°C >85% google.com
Mechanism of Isocyanate Formation via Rearrangement

The mechanism of the Curtius rearrangement has been a subject of detailed study. Initially, it was thought to be a two-step process involving the formation of a reactive acyl nitrene intermediate after the loss of nitrogen gas. wikipedia.org However, more recent research indicates that the thermal decomposition is a concerted process, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. wikipedia.org This concerted mechanism is supported by thermodynamic calculations and the absence of byproducts that would be expected from a free nitrene intermediate. wikipedia.org The rearrangement proceeds through the formation of an acyl azide from the carboxylic acid, which then rearranges to the isocyanate. nih.gov

Comparison with Traditional Diazoimide Routes and Environmental Impact

The synthesis of amines via the Curtius rearrangement using sodium azide offers significant advantages over traditional methods that might employ more hazardous materials. A notable benefit is the direct use of sodium azide instead of "diazoimide," which is described as a virulent and explosive material. google.com This substitution reduces the risks associated with handling highly toxic and unstable reagents. Consequently, this pathway is considered more environmentally friendly, leading to a reduction in "three-waste pollutions" (waste gas, wastewater, and industrial solid waste). google.com The process is also praised for its operational simplicity, as it can be performed as a one-pot synthesis without the need for high-pressure or high-temperature equipment, which improves productive efficiency and lowers costs, making it suitable for industrial-scale production. google.com

Other Synthetic Pathways

Beyond the methods described above, other synthetic routes to this compound exist. One such pathway involves the phosgenation of trans-4-methylcyclohexylamine or its hydrochloride salt. googleapis.com This traditional method for producing isocyanates uses phosgene or a phosgene equivalent, such as triphosgene.

Another multi-step synthesis starts from the readily available raw material p-cresol (B1678582). The process involves:

Reduction of p-cresol.

Oxidation with sodium hypochlorite.

Formation of an oxime.

Reduction of the oxime to yield trans-4-methylcyclohexylamine.

Reaction of the resulting amine with triphosgene to produce the final this compound.

General Methods from trans-4-Methylcyclohexylamine

The conversion of trans-4-Methylcyclohexylamine to its corresponding isocyanate can be achieved through various synthetic routes. These methods are primarily distinguished by the type of carbonyl source used.

Phosgenation Route

The most conventional industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (COCl₂) or its safer, solid equivalent, triphosgene. google.comgoogleapis.com This reaction, known as phosgenation, is typically robust and high-yielding. The process involves the reaction of trans-4-Methylcyclohexylamine hydrochloride with phosgene in an inert solvent. googleapis.com A specific example involves using p-cresol as a starting material, which is processed through several steps to yield trans-4-methylcyclohexylamine, which is then reacted with triphosgene to obtain the target isocyanate.

While effective, the high toxicity and hazardous nature of phosgene necessitate stringent safety precautions and have driven the development of alternative, phosgene-free methods. google.comnwo.nlresearchgate.net

Phosgene-Free Routes

To circumvent the hazards associated with phosgene, several "phosgene-free" methods have been developed. These routes are considered greener and safer for industrial applications. google.comnih.gov

One notable phosgene-free approach involves the direct reaction of trans-4-Methylcyclohexylamine with carbon dioxide (CO₂) in the presence of a dehydrating agent and under alkaline conditions. google.com This method avoids highly toxic reagents by utilizing inexpensive and readily available carbon dioxide. The reaction is reported to proceed under mild conditions with a satisfactory yield, making it a valuable industrial alternative. google.com

Another category of phosgene-free synthesis involves the thermal decomposition of carbamate precursors. nwo.nlresearchgate.net While this is a common strategy for isocyanate synthesis, it more typically begins with nitro compounds or involves the formation of the carbamate from the amine and another reagent like dimethyl carbonate, followed by pyrolysis. researchgate.netgoogle.com

Method Reagents Key Features References
Phosgenationtrans-4-Methylcyclohexylamine, Phosgene or TriphosgeneTraditional, high-yielding industrial method. google.comgoogleapis.com
Direct Carbonylationtrans-4-Methylcyclohexylamine, Carbon Dioxide, Dehydrating AgentPhosgene-free, uses inexpensive reagents, milder conditions. google.com

Chemical Reactivity and Derivatization of Trans 4 Methylcyclohexyl Isocyanate

Urethane (B1682113) Formation

The isocyanate functional group (-N=C=O) is highly reactive toward nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water. The reaction of trans-4-Methylcyclohexyl isocyanate with these nucleophiles leads to the formation of stable urethane (carbamate) or urea (B33335) linkages, which are fundamental to its application in polymer chemistry and the synthesis of complex organic molecules.

Reaction with Polyols in Polyurethane Production

The reaction between isocyanates and polyols (compounds with multiple hydroxyl groups) is the cornerstone of polyurethane chemistry. researchgate.net this compound, as an aliphatic isocyanate, can react with polyols in a polyaddition reaction to form polyurethane polymers. In this reaction, the hydroxyl groups of the polyol attack the electrophilic carbon atom of the isocyanate group, resulting in the formation of a urethane linkage.

When a di- or poly-functional isocyanate reacts with a polyol, a cross-linked polymer network is created. nih.gov The properties of the resulting polyurethane, such as rigidity and flexibility, are determined by the structure of both the isocyanate and the polyol. mdpi.com Aliphatic isocyanates like this compound are used to synthesize polyurethanes with specific properties. For instance, castable polyurethane solid elastomers have been synthesized from the related cycloaliphatic diisocyanate trans-1,4-cyclohexane diisocyanate (CHDI) and polyols like poly(ε-caprolactone). researchgate.net The structure of the isocyanate influences polymerization rate, hydrogen bonding, and the thermal and mechanical properties of the final polymer. mdpi.com

The general reaction is as follows: R-NCO + R'-OH → R-NH-CO-O-R' (Isocyanate + Alcohol → Urethane)

Formation of Urethane Linkages with Alcohols or Amines

This compound readily reacts with simple alcohols and amines. The reaction with an alcohol yields a urethane, while the reaction with a primary or secondary amine yields a substituted urea. These reactions are typically exothermic and can be catalyzed by tertiary amines or organometallic compounds. nih.gov

The mechanism of alcoholysis involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the isocyanate. kuleuven.be This is followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate, forming the stable urethane bond. nih.gov The reaction of isocyanates with amines is generally faster and more exothermic than the reaction with alcohols, leading to the formation of a urea linkage (R-NH-CO-NH-R'). nii.ac.jp These fundamental reactions make this compound a useful building block in organic synthesis for introducing the trans-4-methylcyclohexylamino-carbonyl moiety into a molecule. chemicalbook.com

Synthesis of Glimepiride (B1671586) and Related Sulfonylureas

One of the most significant applications of this compound is in the pharmaceutical industry, specifically in the synthesis of the antidiabetic drug Glimepiride.

This compound is a crucial key intermediate in the synthesis of Glimepiride, a third-generation sulfonylurea drug. chemicalbook.comgoogle.com The structure of Glimepiride contains a sulfonylurea moiety, which is formed in the final step of the synthesis by the reaction of the isocyanate with a sulfonamide. google.comnewdrugapprovals.org The trans-configuration of the 4-methylcyclohexyl group is essential for the pharmacological activity of Glimepiride. Therefore, the synthesis requires high-purity this compound with the lowest possible content of the cis-isomer. google.comgoogle.com

The synthesis of Glimepiride involves the condensation of this compound with a specific sulfonamide intermediate. kuleuven.benewdrugapprovals.org This key reaction forms the central sulfonylurea linkage of the drug molecule.

The primary sulfonamide intermediate used is 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido)ethyl] benzene (B151609) sulfonamide. google.comgoogleapis.com The reaction is typically carried out in an organic solvent, such as acetone (B3395972) or a toluene/acetone mixture, in the presence of a base like potassium carbonate. chemicalbook.comgoogle.com The base deprotonates the sulfonamide, generating a nucleophile that attacks the isocyanate group, leading to the formation of Glimepiride. google.com

Table 1: Reaction Conditions for Glimepiride Synthesis

ParameterDetailsSource(s)
Reactants This compound and 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl] benzene sulfonamide google.comgoogle.com
Solvent Acetone, Toluene chemicalbook.comgoogle.com
Base Potassium Carbonate google.com
Temperature Reflux (approx. 55-75 °C) chemicalbook.comgoogle.com
Reaction Time Several hours (e.g., 12 hours) google.com

The primary synthetic route involving this compound is overwhelmingly focused on the production of Glimepiride. chemicalbook.comgoogle.comgoogle.com An alternative, though less common, pathway to Glimepiride involves reacting trans-4-methylcyclohexylamine with an N-sulfonyl-substituted carbamate (B1207046) intermediate. google.comnewdrugapprovals.org

While the direct synthesis of a wide range of Glimepiride analogs using this specific isocyanate is not extensively documented in the provided sources, the established synthetic methodology for Glimepiride serves as a template for creating structurally related sulfonylureas. The synthesis of any such analog would still hinge on the reaction of this compound or its corresponding amine with a suitably modified benzenesulfonamide (B165840) side chain. The purity of the final active pharmaceutical ingredient is highly dependent on the stereochemical purity of the this compound starting material. google.com

Preparation of Carmofur (B1668449) Analogs as Antiproliferative Agents

The synthesis of carmofur analogs, including the trans-4-methylcyclohexyl urethane derivative, has been achieved through a generalizable method. biorxiv.orgbiorxiv.org This typically involves the reaction of 5-fluorouracil (B62378) (5-FU) with an appropriate isocyanate, in this case, this compound. biorxiv.orgbiorxiv.org The reaction is generally carried out in the presence of an amine base in a solvent such as N-methylpyrrolidinone (NMP). biorxiv.orgbiorxiv.org This straightforward nucleophilic addition of one of the N-H groups of 5-FU to the highly electrophilic isocyanate carbon of this compound forges the corresponding urethane linkage, yielding the desired analog. biorxiv.orgbiorxiv.org The goal of synthesizing this specific analog was to investigate the effect of a cyclized side chain, with a carbon length equivalent to that of carmofur, on the molecule's binding capabilities and biological function as a potential anti-tumor agent. biorxiv.orgbiorxiv.org

The results indicated that the biological activity of these analogs is nuanced. For instance, in HCT-116 cells, the trans-4-methylcyclohexyl urethane analog did not show improved antiproliferative potency over carmofur at a 24-hour time point. biorxiv.org The table below summarizes the IC₅₀ values for carmofur and a selection of its analogs against the HCT-116 cell line after 24 hours of treatment. biorxiv.org

Table 1: Antiproliferative Activity of Carmofur and Analogs in HCT-116 Cells (24h)

Compound Side Chain IC₅₀ (µM) biorxiv.org
Carmofur n-Hexyl 6.16
Benzyl Urethane Analog Benzyl 6.64
Dodecyl Urethane Analog Dodecyl 5.46
Octadecyl Urethane Analog Octadecyl 6.18

While detailed binding studies specifically for the trans-4-methylcyclohexyl analog were not singled out in the provided research, the broader study of carmofur analogs suggests that modifications to the alkyl side chain significantly influence potency and can even introduce new mechanisms of action, such as membrane disruption for highly lipophilic analogs. researchgate.netsciety.org The exploration of different side chains, including the cyclized one from this compound, is crucial for understanding the structure-activity relationship and for the rational design of more effective 5-fluorouracil derivatives. biorxiv.org

Reactions with Organometallic Reagents

Based on the conducted search of scientific literature, no specific studies detailing the reaction of this compound with organometallic reagents were identified.

Specific research on the reactivity of this compound with cyanomethyllithiums could not be located in the searched scientific literature.

There were no specific applications of this compound in the synthesis of β-oxonitriles found in the searched scientific literature.

Polymerization Reactions

The search of scientific literature did not yield any studies focused on the polymerization reactions of this compound. While research exists on the anionic polymerization of other isocyanates, such as n-hexyl isocyanate, to form polyisocyanates, specific data for the trans-4-methylcyclohexyl derivative is not available in the reviewed sources. researchgate.net

Mechanism of Urethane Polymer Formation

The formation of urethane polymers from this compound follows a nucleophilic addition mechanism. researchgate.net The core of this reaction is the interaction between the isocyanate group (-N=C=O) and an alcohol (polyol). The carbon atom within the isocyanate group is electrophilic, meaning it is electron-deficient, which makes it a target for nucleophiles like the oxygen atom in an alcohol's hydroxyl (-OH) group. mdpi.com

The process can be summarized in two key steps:

Nucleophilic Attack: The oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group. mdpi.com

Proton Transfer: A subsequent transfer of a proton from the alcohol's oxygen to the isocyanate's nitrogen atom occurs, resulting in the stable urethane linkage (-NH-C(O)-O-). researchgate.net

This reaction can proceed without a catalyst, but to achieve reaction rates suitable for industrial applications, catalysts are almost always employed. The rate of the reaction and the final properties of the polyurethane can be influenced by the structure of both the isocyanate and the polyol. google.com

Applications in Coatings and Adhesives

The unique structure of this compound imparts desirable properties to polyurethane coatings and adhesives. As a cycloaliphatic isocyanate, it offers superior performance in applications demanding high stability against light and weather compared to its aromatic counterparts.

Coatings: Polyurethane coatings formulated with this isocyanate are valued for their excellent color stability and resistance to the yellowing effect caused by UV radiation. google.com This makes them ideal for use in automotive topcoats and other exterior finishes where maintaining aesthetic appeal is crucial. These coatings typically exhibit a combination of toughness and flexibility, providing durable protection for the substrate. google.com

Adhesives: In adhesives, this compound is used to create strong, durable bonds between a variety of materials. flexpack-europe.org Polyurethane adhesives can be formulated to cure over time, a process dependent on temperature and time, which results in a stable, cross-linked polymer network. flexpack-europe.org Aliphatic isocyanate-based adhesives, such as those derived from this compound, are chosen for applications where thermal degradation and the formation of primary aromatic amines (PAAs) are a concern, especially in high-temperature scenarios or for food packaging. flexpack-europe.org

ApplicationKey BenefitResulting Property
Coatings Excellent color stabilityResistance to UV-induced yellowing google.com
Good toughness and flexibilityDurable and resilient finish google.com
Adhesives Forms stable polymer network upon curingStrong and lasting bonds flexpack-europe.org
Aliphatic structureSuitable for high-temperature applications and food contact flexpack-europe.org

Novel Derivatizations and Chemical Transformations

The reactivity of this compound makes it a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. nbinno.comcymitquimica.com For instance, it is a key intermediate in the synthesis of the antidiabetic drug Glimepiride. newdrugapprovals.orgnewdrugapprovals.orggoogle.com

Investigation of Electrophilicity and Steric Effects in Reactions

The chemical behavior of this compound is primarily dictated by the electrophilicity of the isocyanate carbon and the steric hindrance imposed by its molecular structure.

Electrophilicity: The carbon atom in the -N=C=O group is highly electrophilic because it is bonded to two highly electronegative atoms (nitrogen and oxygen). This inherent electron deficiency drives its reaction with nucleophiles. mdpi.com

Steric Effects: The bulky trans-4-methylcyclohexyl group attached to the isocyanate function introduces significant steric hindrance. mdpi.com This steric bulk can modulate the isocyanate's reactivity. Compared to a less hindered isocyanate like 2,4-Toluene diisocyanate (TDI), which has an electron-withdrawing benzene ring that enhances reactivity, the cycloaliphatic structure of this compound can slow down the reaction rate. mdpi.com This controlled reactivity can be advantageous, allowing for more precise processing and handling during polymerization.

Research comparing cycloaliphatic isocyanates with aromatic ones highlights these differences. For example, the presence of methyl groups on the cyclohexane (B81311) ring in isophorone (B1672270) diisocyanate (IPDI), another cycloaliphatic isocyanate, is known to reduce its reaction speed due to steric hindrance. mdpi.com A similar effect is expected for this compound.

Applications in Advanced Materials Science

Polyurethane Chemistry and Polymer Development

The primary application of isocyanates in polymer science is in the synthesis of polyurethanes. The isocyanate group (–N=C=O) is highly reactive towards hydroxyl (–OH) groups found in polyols. This reaction, known as polyaddition, forms urethane (B1682113) linkages (–NH–(C=O)–O–) to create long polymer chains. Trans-4-methylcyclohexyl isocyanate serves as a valuable monomer or modifying agent in this process. nbinno.com

Its incorporation into a polyurethane backbone introduces the trans-4-methylcyclohexyl moiety. This alicyclic structure imparts specific properties to the resulting polymer, such as enhanced thermal stability, rigidity, and hydrophobicity, compared to polyurethanes made from purely linear or aromatic isocyanates. It is considered a key building block for polyurethane modifiers, allowing for the fine-tuning of material characteristics. nbinno.com The 'Polyurethane Handbook' has noted the industrial preparation methods for this type of compound, highlighting its relevance in the broader field of polyurethane chemistry. google.com While traditional synthesis often involved the highly toxic chemical phosgene (B1210022), alternative methods are being explored. google.com

Functional Materials with Isocyanate-Derived Linkages

The reactivity of the isocyanate group extends beyond polyurethane formation, enabling the creation of a wide range of functional materials. The isocyanate can react with other nucleophiles, such as amines (to form urea (B33335) linkages) and even water, to create diverse chemical structures. This versatility allows this compound to act as an important intermediate in the synthesis of complex molecules, including pharmaceutical agents and agrochemicals. nbinno.com

A prominent example of its use is as a key intermediate in the synthetic pathway for glimepiride (B1671586), a medication used to treat type 2 diabetes. google.com In this context, the isocyanate group provides the reactive handle to link the cyclohexyl portion to another part of the target molecule, demonstrating its role in building complex, functional organic compounds. The final properties of the molecule are influenced by the steric and electronic nature of the trans-4-methylcyclohexyl group.

Catalysis and Ligand Design with trans-4-Methylcyclohexyl Moieties

In the realm of catalysis, the design of organic ligands that coordinate to a metal center is crucial for controlling reaction outcomes. The trans-4-methylcyclohexyl group, due to its well-defined and rigid stereochemistry, is a candidate for incorporation into ligand structures.

The performance of a catalyst is not solely determined by the covalent bonds between the metal and the ligand but also by weaker, non-covalent interactions within the catalytic pocket. nih.gov The bulky and hydrophobic nature of the cyclohexyl ring can influence the substrate's orientation as it approaches the active site through steric repulsion or van der Waals forces. While specific research on this compound's direct role in modulating these interactions is not detailed in the provided results, the principle remains that such structured aliphatic groups can play a significant role in creating a specific microenvironment around a catalytic center. This environment can favor certain reaction pathways over others. nih.gov

A primary goal in catalyst development is the control of regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product). Ligands containing bulky substituents are often employed to achieve this control through steric hindrance. The trans-4-methylcyclohexyl moiety provides significant steric bulk. When incorporated into a ligand, this group can block certain approaches of a substrate to the catalyst's active site, thereby directing the reaction to a specific, less-hindered position. This can lead to the preferential formation of one constitutional isomer or stereoisomer over others, which is a highly desirable outcome in fine chemical and pharmaceutical synthesis.

Development of Modified Fillers and Heat-Conducting Glues

Recent innovations have seen this compound applied in the development of advanced composite materials. Patent literature indicates its use in creating modified fillers and heat-conducting glues. In this application, the isocyanate group can be used to chemically bond the molecule to the surface of filler particles (such as silica (B1680970) or alumina). This surface modification, or "functionalization," improves the compatibility and adhesion between the filler and a polymer matrix. In the case of heat-conducting glues, enhancing the connection between thermally conductive fillers and the adhesive matrix is critical for efficient heat dissipation in electronic components.

Self-Adhesive Film Materials for Inflatable Packaging

The compound has also been identified as a component in the formulation of specialized adhesive materials. Specifically, it is named in patents related to self-adhesive films for inflatable packaging bags. One patent describes a multilayer protective inflatable packaging bag that incorporates a self-adhesive film, while another details a pressure-stimulation-responsive self-adhesive film. In these materials, the isocyanate can be used to synthesize polymers that provide the required adhesive properties, durability, and responsiveness necessary for protective packaging applications.

Role in Medicinal Chemistry and Pharmaceutical Synthesis

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

trans-4-Methylcyclohexyl isocyanate serves as a crucial intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs). pharmacompass.compharmacompass.com An isocyanate is a functional group with the formula R−N=C=O. The high reactivity of the isocyanate group with nucleophiles, such as alcohols and amines, makes it a versatile component in constructing the complex molecular architectures of modern drugs. nbinno.com

One of the most notable applications of this compound is in the production of the oral hypoglycemic agent, Glimepiride (B1671586). google.com In the synthesis of Glimepiride, this isocyanate is reacted with a sulfonamide intermediate to form the final sulfonylurea structure, which is essential for the drug's therapeutic activity. newdrugapprovals.orggoogle.com The "trans" configuration of the methylcyclohexyl group is a critical factor, directly influencing the efficacy of the final drug molecule. nih.gov

The synthesis process often involves preparing the isocyanate from its corresponding amine, trans-4-methylcyclohexylamine, through a process called phosgenation. google.comgoogle.com Alternative, less hazardous methods are also being explored, such as the direct reaction of the amine with carbon dioxide under specific conditions. google.com

Glimepiride Synthesis and Purification Strategies

Glimepiride is a second-generation sulfonylurea drug used to treat type 2 diabetes mellitus. austinpublishinggroup.comijcrt.org The synthesis of Glimepiride heavily relies on this compound as a key reactant. google.comgoogle.com

A common synthetic route involves the reaction of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine (B122466) amido) ethyl] benzene (B151609) sulfonamide with this compound. newdrugapprovals.orggoogle.com This reaction forms the core sulfonylurea moiety of Glimepiride. An alternative pathway involves the reaction of a methylurethane derivative with trans-4-methylcyclohexylamine. google.comgoogle.com In either case, the purity of the trans-4-methylcyclohexyl starting material is of utmost importance.

Importance of trans Isomer Purity in Glimepiride

The stereochemistry of the 4-methylcyclohexyl group has a significant impact on the biological activity of the final drug. The trans isomer of Glimepiride is the therapeutically active form. nih.gov The presence of the cis isomer is considered an impurity and its levels are strictly controlled by pharmacopeial standards, often to less than 0.15%. newdrugapprovals.org

The superior activity of the trans isomer has been noted in related compounds as well, such as in analogues of the anticancer agent N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea (MeCCNU). nih.gov In studies of these analogues, the trans-4 isomers generally showed equal or greater activity compared to their cis-4 counterparts. nih.gov To meet the stringent purity requirements for Glimepiride, purification methods for the trans-4-methylcyclohexylamine precursor have been developed. These often involve recrystallization from solvent mixtures like methanol (B129727) and acetone (B3395972) to precipitate the desired trans isomer, achieving purities greater than 99.8%. newdrugapprovals.orggoogle.com

Novel Purification Methods for Glimepiride Polymorphs

Glimepiride can exist in different crystalline forms, known as polymorphs, with Form I and Form II being the most well-known. google.comaustinpublishinggroup.com These polymorphs can have different physicochemical properties, including solubility, which can affect the drug's dissolution rate and bioavailability. capes.gov.brnih.govresearchgate.net Therefore, controlling the polymorphic form of Glimepiride is crucial during manufacturing.

Novel purification methods aim to produce a specific, stable polymorph of Glimepiride. For instance, a new crystalline form, Form II, can be obtained by recrystallization from a mixture of ethanol (B145695) and water. google.com Other research has identified a third polymorph, Form III, with a distinct X-ray diffraction pattern and a higher melting point, suggesting greater thermodynamic stability. austinpublishinggroup.com Methods for refining crude Glimepiride to meet medicinal standards include dissolving the crude product in purified water, acidifying it to create a slurry, and then recrystallizing it from a suitable solvent under reflux conditions. google.com

Antiproliferative Agents and Anti-Tumor Research

The utility of this compound extends beyond antidiabetic drugs into the realm of oncology research. Its structural features have been incorporated into the design of new potential anti-cancer agents.

Carmofur (B1668449) Analogs as Potential Therapeutics

Carmofur, a derivative of 5-fluorouracil (B62378) (5-FU), has been used in the treatment of colorectal cancer. biorxiv.orgbiorxiv.org Researchers have synthesized analogues of Carmofur to explore how modifications to its structure affect its antiproliferative activity. In one study, this compound was used to create a urethane (B1682113) analog of 5-FU. biorxiv.orgbiorxiv.org This was done by reacting 5-FU with the isocyanate in the presence of an amine base. biorxiv.orgbiorxiv.org The aim was to investigate the impact of a cyclized side chain on the compound's ability to inhibit cancer progression. biorxiv.org

Inhibitors to SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of the SARS-CoV-2 virus is a key enzyme in viral replication, making it a prime target for antiviral drug development. biorxiv.orgresearchgate.netmdpi.com Carmofur itself was identified as a potent inhibitor of SARS-CoV-2 Mpro. biorxiv.org This has spurred research into Carmofur analogues as potential COVID-19 therapeutics.

By creating a library of Carmofur analogues with different side chains, researchers aim to optimize the inhibition of Mpro. researchgate.net The synthesis of these analogues, some of which could incorporate the trans-4-methylcyclohexyl moiety, allows for the exploration of how different chemical groups interact with the enzyme's binding pocket. biorxiv.orgresearchgate.net The development of such inhibitors, including peptidyl and non-peptidyl compounds, is a major focus of current antiviral research. nih.govmdpi.com

Drug Design and Structure-Activity Relationship (SAR) Studies

The incorporation of the trans-4-methylcyclohexyl group via its isocyanate precursor is a strategic decision in drug design, guided by detailed Structure-Activity Relationship (SAR) studies. SAR explores how modifying the chemical structure of a compound alters its biological activity, providing insights for optimizing a drug candidate. For sulfonylurea drugs like Glimepiride, the substituent at the terminal end of the urea (B33335) chain plays a crucial role in determining the compound's interaction with its target, the sulfonylurea receptor (SUR) subunit of ATP-sensitive potassium channels (K-ATP channels) in pancreatic β-cells. nih.govdrugbank.com

Research has demonstrated that a lipophilic (fat-soluble) substituent on the urea group is essential for high-affinity binding and selectivity for the SUR1 subtype found in the pancreas over other SUR subtypes (SUR2A and SUR2B) found in cardiac and smooth muscle. nih.gov This selectivity is desirable as it minimizes potential cardiovascular side effects. The trans-4-methylcyclohexyl group provides the optimal size and lipophilicity to fit into a specific hydrophobic pocket of the SUR1 receptor.

SAR studies have revealed key findings regarding this moiety:

Importance of the Lipophilic Ring: The bulky and non-polar nature of the cyclohexyl ring is critical for potency. Studies comparing different sulfonylureas have shown that replacing the cyclohexyl ring with a much smaller group, such as a methyl group, leads to a significant reduction in binding affinity and selectivity for the SUR1 receptor. nih.gov This highlights the necessity of a substantial lipophilic group at this position for effective interaction with the target.

Role of the trans Isomer: The specific trans configuration is crucial. The rigid, chair-like conformation of the trans-1,4-disubstituted cyclohexane (B81311) ring orients the rest of the drug molecule in a precise three-dimensional arrangement for optimal binding to the receptor. The corresponding cis isomer would adopt a different conformation, leading to a less favorable interaction and reduced biological activity. The synthesis of Glimepiride specifically utilizes the trans isomer to ensure the correct stereochemistry in the final drug product. nih.gov

Metabolic Impact on Activity: The metabolism of Glimepiride further informs the SAR of the methylcyclohexyl group. In the liver, the cytochrome P450 enzyme CYP2C9 metabolizes Glimepiride by hydroxylating the methyl group on the cyclohexane ring, forming the M1 metabolite. nih.govdrugbank.com This metabolite retains approximately one-third of the hypoglycemic activity of the parent compound. The M1 metabolite is subsequently oxidized further by cytosolic enzymes to a carboxylic acid derivative, the M2 metabolite, which is pharmacologically inactive. nih.govdrugbank.com This metabolic pathway underscores the sensitivity of the drug's activity to modifications on the cyclohexyl ring. The introduction of a polar hydroxyl group reduces activity, and further oxidation to a highly polar carboxyl group completely abolishes it.

These findings from SAR and metabolic studies confirm the rationale behind the deliberate inclusion of the trans-4-methylcyclohexyl group in the structure of Glimepiride. It is not merely a passive component but an actively designed feature that enhances potency, selectivity, and desired pharmacokinetic properties.

Compound NameStructureModification on Cyclohexyl RingRelative Hypoglycemic Activity
GlimepirideGlimepiride Structure-CH₃ (at position 4)High
M1 MetaboliteM1 Metabolite Structure-CH₂OH (at position 4)Approx. 1/3 of Glimepiride
M2 MetaboliteM2 Metabolite Structure-COOH (at position 4)Inactive

Toxicological and Environmental Considerations in Research and Development

Acute Toxicity Studies and Classification

Acute toxicity assessment is fundamental to characterizing the potential hazards of a chemical upon single or short-term exposure. For trans-4-Methylcyclohexyl isocyanate, this has been primarily established through classifications based on oral toxicity data.

Specific median lethal dose (LD50) values for this compound are not consistently published in readily available literature, indicating that the toxicological properties have not been exhaustively investigated. capotchem.com However, its acute oral toxicity has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

There is some variation in its classification across different safety data sheets. Some sources classify it as Acute Toxicity - Oral [Category 3], while others place it in Acute toxicity - Category 4, Oral. ssl-images-amazon.comechemi.comchemicalbook.com The hazard statement H302, "Harmful if swallowed," corresponds to the Category 4 classification. echemi.comchemicalbook.com These classifications provide a range for the expected LD50 value in animal studies, typically involving rats.

Classification CategoryCorresponding GHS Criteria (LD50 Oral, Rat)Source Citation
Category 3> 50 and ≤ 300 mg/kg body weight ssl-images-amazon.com
Category 4> 300 and ≤ 2000 mg/kg body weight echemi.comchemicalbook.com

Detailed studies on the in vitro cytotoxicity of this compound are not extensively documented in the reviewed scientific literature. While such assessments are crucial for understanding cellular-level toxicity and for reducing reliance on animal testing, specific data for this compound remains a gap in its toxicological profile.

Irritation and Sensitization Mechanisms

Isocyanates as a class are well-known for their ability to cause irritation to the skin, eyes, and respiratory tract, and to act as potent sensitizers. fishersci.com The mechanisms are rooted in the high reactivity of the isocyanate functional group (-N=C=O).

This compound is classified as a skin and eye irritant. ssl-images-amazon.com Safety data sheets categorize it as Skin Corrosion/Irritation [Category 2] or Skin corrosion, Sub-category 1B, and Eye Damage/Irritation [Category 2A]. ssl-images-amazon.comechemi.comchemicalbook.com

The mechanism of irritation is twofold. Firstly, the isocyanate group reacts exothermically with water present in tissues (e.g., moisture on the skin and in the eyes) to form an unstable carbamic acid, which then decomposes into a corresponding amine and carbon dioxide gas. This reaction can cause direct chemical irritation. Secondly, the highly electrophilic carbon atom of the isocyanate group readily reacts with nucleophilic groups (such as amino, hydroxyl, and sulfhydryl groups) found in endogenous proteins within the skin and eyes. This covalent modification of native proteins, or haptenation, can trigger an inflammatory response, leading to symptoms like redness, itching, pain, and blistering. ssl-images-amazon.com

HazardGHS ClassificationSource Citation
Skin IrritationCategory 2 / Sub-category 1B ssl-images-amazon.comechemi.comchemicalbook.com
Eye IrritationCategory 2A ssl-images-amazon.com

The compound is consistently identified as a Respiratory Sensitization, Category 1 substance. ssl-images-amazon.comechemi.comchemicalbook.com This indicates that inhalation may cause allergy or asthma symptoms, a condition often referred to as occupational asthma. ssl-images-amazon.comnih.gov The mechanism of respiratory sensitization is a complex immunological process. nih.gov

The initial key event is the inhalation of the isocyanate vapor or aerosol. ssl-images-amazon.com Like with skin contact, the isocyanate acts as a hapten, covalently binding to proteins in the respiratory tract lining to form a novel antigen (hapten-protein conjugate). nih.gov This new antigen is taken up by antigen-presenting cells (APCs), such as dendritic cells, in the airway mucosa. The APCs process the antigen and present it to naive T-helper (Th) lymphocytes in the draining lymph nodes. nih.gov This leads to the activation and proliferation of T cells, typically skewed towards a Th2 phenotype. These Th2 cells then orchestrate an allergic response, a critical part of which is stimulating B cells to produce isocyanate-specific Immunoglobulin E (IgE) antibodies. nih.gov These IgE antibodies bind to the surface of mast cells in the respiratory tract. Upon subsequent exposure, the isocyanate antigen cross-links the IgE on mast cells, triggering their degranulation and the release of inflammatory mediators like histamine, leading to the bronchoconstriction and inflammation characteristic of an asthma attack. nih.gov

The development of chemical-induced allergic sensitization is critically dependent on the activation of T lymphocytes and their subsequent production of signaling molecules called cytokines. nih.gov Following the presentation of the isocyanate-protein antigen by APCs, T cells become activated. nih.govnih.gov

This activation is initiated by signals that lead to a rise in intracellular calcium levels, often through store-operated calcium entry (SOCE) via channels like the CRAC (Ca2+ release-activated Ca2+) channel. mdpi.com This calcium influx triggers downstream signaling pathways that activate key transcription factors within the T cell, including the Nuclear Factor of Activated T cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB). nih.govmdpi.com

Hazardous Properties and Safety Protocols in Laboratory Settings

This compound is a chemical that requires strict safety protocols due to its hazardous nature. It is classified as a flammable liquid and possesses significant toxicological risks, including acute toxicity if swallowed or inhaled, and it can cause severe skin burns, eye damage, and allergic reactions. chemicalbook.comechemi.comlgcstandards.com

This compound is designated as a Category 3 flammable liquid, indicating that it can ignite under certain conditions. chemicalbook.comechemi.comlgcstandards.com Its vapor can form explosive mixtures with air, presenting a significant fire risk in a laboratory setting. ssl-images-amazon.com Therefore, it is crucial to keep the chemical away from heat, sparks, open flames, and other potential ignition sources. chemicalbook.comechemi.com The use of non-sparking tools and explosion-proof electrical and ventilating equipment is a mandatory precaution. chemicalbook.comechemi.com

Table 1: Flammability and Hazard Statements

Hazard Class GHS Category Hazard Statement
Flammable liquids Category 3 H226: Flammable liquid and vapour chemicalbook.comechemi.com
Acute toxicity, Oral Category 4 H302: Harmful if swallowed chemicalbook.comechemi.com
Acute toxicity, Inhalation Category 2 H330: Fatal if inhaled chemicalbook.comechemi.com
Skin corrosion Sub-category 1B H314: Causes severe skin burns and eye damage chemicalbook.comechemi.com
Skin sensitization Category 1 H317: May cause an allergic skin reaction chemicalbook.comechemi.com
Respiratory sensitization Category 1 H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled chemicalbook.comechemi.com

Proper handling of this compound is critical to prevent exposure and ensure safety.

Ventilation: Work with this chemical should always be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the concentration of vapors. chemicalbook.comcapotchem.com If working outdoors or in other open areas, adequate ventilation must be ensured. echemi.com In situations where ventilation is insufficient, appropriate respiratory protection is required. lgcstandards.com

Personal Protective Equipment (PPE): A comprehensive suite of PPE is necessary when handling this isocyanate. This includes:

Eye Protection: Tightly fitting safety goggles or splash goggles are essential to protect against eye contact. chemicalbook.comssl-images-amazon.com

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. ssl-images-amazon.comsafeworkaustralia.gov.au It is important to inspect gloves before use and to employ proper removal techniques to avoid skin contact. capotchem.com

Body Protection: A lab coat or other protective clothing is required to prevent skin contact. ssl-images-amazon.com In some cases, fire or flame-resistant and impervious clothing may be necessary. chemicalbook.com

Respiratory Protection: For situations with a risk of inhalation, a vapor respirator or a full-face respirator should be used. ssl-images-amazon.comsafeworkaustralia.gov.au Air-line respirators may be required for certain operations. safeworkaustralia.gov.au

Storage: this compound must be stored in a cool, dry, and well-ventilated place. chemicalbook.comcapotchem.com The container should be kept tightly closed to prevent the escape of vapors and contact with moisture, as the compound is hygroscopic. chemicalbook.comcapotchem.com It should be stored locked up and away from incompatible materials such as acids, bases, and oxidizing agents. lgcstandards.comssl-images-amazon.com The storage area should be equipped to handle potential spills, and access should be restricted to authorized personnel. safeworkaustralia.gov.au

Table 2: Handling and Storage Guidelines

Precautionary Measure Guideline
Ventilation Use in a well-ventilated area or under a chemical fume hood. chemicalbook.comcapotchem.com
Eye Protection Wear tightly fitting safety goggles. chemicalbook.comssl-images-amazon.com
Hand Protection Wear chemical-resistant gloves (e.g., nitrile). ssl-images-amazon.comsafeworkaustralia.gov.au
Body Protection Wear a lab coat and other protective clothing. ssl-images-amazon.com
Respiratory Protection Use a vapor respirator or full-face respirator as needed. ssl-images-amazon.comsafeworkaustralia.gov.au
Storage Store in a cool, dry, well-ventilated, and locked area. chemicalbook.comssl-images-amazon.com
Container Keep container tightly closed. chemicalbook.comechemi.com

| Incompatibilities | Store away from acids, bases, and oxidizing agents. lgcstandards.com |

Environmental Fate and Disposal Considerations

The environmental impact of chemical waste is a significant concern in research and development.

This compound is toxic to aquatic life with long-lasting effects. chemicalbook.comechemi.comlgcstandards.com Therefore, every effort must be made to prevent its release into the environment. echemi.com The product should not be allowed to enter drains, waterways, or the soil. ssl-images-amazon.comcapotchem.com Spills should be contained and collected promptly to prevent environmental contamination. ssl-images-amazon.com

Proper disposal of this compound and its containers is crucial.

Waste Chemical Disposal: Unused or waste material should be disposed of by a licensed chemical destruction facility. chemicalbook.com One method is controlled incineration with flue gas scrubbing. chemicalbook.com Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. ssl-images-amazon.comcapotchem.com It is imperative to contact a licensed professional waste disposal service for this purpose. capotchem.com

Contaminated Packaging Disposal: Containers that have held the chemical must also be treated as hazardous waste. chemicalbook.com They can be triple-rinsed (or the equivalent), and the rinsate collected for proper disposal, before the container is offered for recycling or reconditioning. chemicalbook.com Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or through controlled incineration if the material is combustible. chemicalbook.com

Analytical Methods and Characterization in Research

Spectroscopic Techniques for Structural Elucidationnih.gov

Spectroscopic methods are fundamental in confirming the molecular structure of trans-4-Methylcyclohexyl isocyanate. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and for directly observing the nitrogen and oxygen atoms within the isocyanate group.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the presence of the methyl and cyclohexyl groups and to ascertain the trans configuration. In ¹H NMR, the chemical shifts and coupling constants of the cyclohexyl protons can differentiate between cis and trans isomers. The trans isomer typically shows a more complex splitting pattern for the proton at C1 (attached to the NCO group) due to its axial-axial and axial-equatorial couplings. In ¹³C NMR, the chemical shift of the isocyanate carbon (-N=C=O) is particularly diagnostic, often appearing in the range of 120-130 ppm. For instance, in a related compound, trans,trans-4,4'-methylenebis(cyclohexyl isocyanate), the isocyanate carbon appears at 122.5 ppm. researchgate.net

¹⁵N- and ¹⁷O-NMR: For a more direct investigation of the isocyanate functional group, ¹⁵N and ¹⁷O NMR spectroscopy can be employed, although they are less common due to the low natural abundance and, for ¹⁷O, the quadrupolar nature of the nucleus. caltech.edutandfonline.comwikipedia.orghuji.ac.il

¹⁵N NMR: This technique provides valuable information about the electronic environment of the nitrogen atom. caltech.eduwikipedia.orgresearchgate.net The chemical shifts of isocyanates in ¹⁵N NMR are found at significantly higher fields compared to other nitrogen-containing functional groups. caltech.edu While ¹³C NMR is often sufficient for routine characterization due to a better signal-to-noise ratio, ¹⁵N NMR can be more useful for distinguishing between different isocyanate derivatives. researchgate.net The chemical shifts for ¹⁵N are typically referenced against liquid ammonia (B1221849) (NH₃) or nitromethane (B149229) (CH₃NO₂). wikipedia.org

¹⁷O NMR: As a quadrupolar nucleus with a very low natural abundance (0.038%), ¹⁷O NMR presents significant experimental challenges, often resulting in broad signals. tandfonline.comhuji.ac.ilblogspot.com However, it offers a very wide chemical shift range, making it sensitive to subtle changes in the oxygen's local environment. huji.ac.ilblogspot.com The ¹⁷O chemical shift of the isocyanate oxygen would provide direct evidence of its bonding environment. tandfonline.com

A summary of expected NMR data is presented in Table 1.

Table 1: Expected NMR Data for this compound

NucleusExpected Chemical Shift Range (ppm)Key Information Provided
¹H0.8 - 2.0 (cyclohexyl & methyl), 3.0 - 3.5 (proton at C1)Confirmation of alkyl structure, differentiation of cis/trans isomers
¹³C20 - 40 (cyclohexyl & methyl carbons), ~55 (C1), 120 - 130 (-NCO)Carbon framework, presence of isocyanate group
¹⁵NUpfield region relative to many N-compoundsElectronic environment of the nitrogen atom
¹⁷OWide chemical shift rangeDirect observation of the isocyanate oxygen

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule, particularly the highly characteristic isocyanate group. The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak is typically observed in the region of 2250-2275 cm⁻¹. The presence of this intense band is a definitive indicator of the isocyanate functionality.

Other significant absorption bands include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and cyclohexyl groups are expected just below 3000 cm⁻¹.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups appear in the 1440-1470 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected in the 1300-1400 cm⁻¹ range.

The specific fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks unique to the this compound structure.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-N=C=OAsymmetric Stretch2250 - 2275Strong, Sharp
C-H (Aliphatic)Stretch2850 - 2960Medium to Strong
C-H (CH₂/CH₃)Bend1440 - 1470Medium
C-NStretch1300 - 1400Medium

Chromatographic Techniques for Purity and Isomer Analysistandfonline.comepa.gov

Chromatographic methods are essential for assessing the purity of this compound and for quantifying the proportion of the desired trans isomer relative to the cis isomer.

Gas chromatography (GC) is a primary technique for determining the purity of volatile compounds like this compound. In GC, the sample is vaporized and passed through a long column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase.

For the analysis of this compound, the main objective of GC is to separate the trans and cis isomers. The choice of the GC column's stationary phase is critical for achieving this separation. vurup.skcapes.gov.br Nonpolar or mid-polar stationary phases are often effective for separating geometric isomers. The trans isomer, generally having a more linear and less polar structure than the cis isomer, often elutes at a different time. High-efficiency capillary columns are employed to ensure baseline separation of the isomers, allowing for accurate quantification of the trans isomer purity. vurup.sk Commercial specifications for this compound often cite a purity of ≥98.0% as determined by GC.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of isocyanates. epa.govsigmaaldrich.comepa.gov Due to the high reactivity of the isocyanate group, direct analysis can be challenging. Therefore, a common strategy involves derivatization of the isocyanate with a reagent to form a stable, UV-active compound prior to HPLC analysis. epa.govepa.gov For instance, isocyanates can be reacted with an alcohol to form a urethane (B1682113) or with an amine to form a urea (B33335).

A patent for the detection of this compound as a potential genotoxic impurity in glimepiride (B1671586) tablets describes an HPLC method. researchgate.net This indicates that HPLC is a viable and sensitive technique for its quantification. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly used. sigmaaldrich.comnih.gov The use of a UV or mass spectrometry detector allows for the sensitive detection and quantification of the derivatized isocyanate.

Table 3: Comparison of Chromatographic Techniques

TechniquePrincipleApplication for this compoundKey Parameters
Gas Chromatography (GC)Partitioning between a mobile gas phase and a stationary liquid/solid phase.Determination of trans isomer purity and overall purity.Column stationary phase, temperature program, carrier gas flow rate.
High-Performance Liquid Chromatography (HPLC)Partitioning between a mobile liquid phase and a stationary solid phase.Purity assessment, often after derivatization to a stable, detectable compound.Column type (e.g., C18), mobile phase composition, detector type (UV, MS).

Mass Spectrometry for Molecular Weight and Formula Confirmationresearchgate.netepa.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to aid in its structural elucidation through the analysis of its fragmentation patterns.

When coupled with Gas Chromatography (GC-MS), it provides a powerful combination for separating and identifying components in a mixture. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (139.19 g/mol ). chemspider.com

The fragmentation pattern in the mass spectrum provides valuable structural information. For cyclic compounds, fragmentation often involves ring cleavage. Key expected fragments for this compound would arise from:

Loss of the isocyanate group (-NCO).

Cleavage of the cyclohexyl ring.

Loss of a methyl group (-CH₃).

The fragmentation of long-chain isocyanates has been studied, and while the target molecule is cyclic, some fragmentation principles can be analogous. researchgate.net The stability of the resulting carbocations will dictate the major peaks observed in the spectrum.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

m/z ValueIdentity of IonFragmentation Pathway
139[M]⁺Molecular Ion
124[M - CH₃]⁺Loss of a methyl radical
97[C₇H₁₃]⁺Loss of the isocyanate group
55[C₄H₇]⁺Cleavage of the cyclohexyl ring

Physico-chemical Characterization Methods

The characterization of this compound relies on a variety of physico-chemical methods to determine its fundamental properties. These methods are crucial for verifying the identity and purity of the compound in a research setting.

Density and Refractive Index

The density and refractive index are key physical constants that provide insight into the structure and purity of this compound.

Density:

Research findings indicate that the density of this compound is consistently reported as approximately 1.04 g/cm³. chemicalbook.comechemi.com One source provides a slightly broader range of 1.02-1.05 g/cm³ at 20°C. nbinno.com This value is determined using standard laboratory techniques, such as with a pycnometer or a digital density meter, which offer high precision.

Refractive Index:

The refractive index, a measure of how light propagates through the substance, is another important parameter for characterization. For this compound, a refractive index of 1.518 has been reported. The temperature at which this measurement was taken is a critical factor, though not always specified in all literature. This value is typically measured using an Abbe refractometer.

Table 1: Density and Refractive Index of trans-4-Methylcyclohexyl isocyanate

Physico-chemical ParameterValueTemperature (°C)
Density1.04 g/cm³Not Specified
Density Range1.02-1.05 g/cm³20
Refractive Index1.518Not Specified

Boiling Point and Flash Point Measurements

The boiling point and flash point are critical for understanding the volatility and flammability of this compound, which are vital for handling and storage procedures in a laboratory environment.

Boiling Point:

The boiling point of this compound has been documented with some variation in the literature. Several sources report a boiling point of 182°C. chemicalbook.com Another source indicates a higher boiling point range of 210-215°C at atmospheric pressure (760 mmHg). nbinno.com This discrepancy may be attributable to differences in the purity of the samples or the experimental conditions under which the measurements were taken.

Flash Point:

The flash point, the lowest temperature at which the vapors of the compound will ignite in the presence of an ignition source, is consistently reported as 60°C. echemi.com This measurement is typically determined using a closed-cup apparatus, which provides a more controlled and accurate value for flammable liquids.

Table 2: Boiling Point and Flash Point of trans-4-Methylcyclohexyl isocyanate

ParameterValue (°C)Pressure (mmHg)
Boiling Point182Not Specified
Boiling Point Range210-215760
Flash Point60Not Applicable

Computational and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, identifying transition states, and determining activation energies. For isocyanates, these calculations can shed light on their reactions with nucleophiles, which are central to their industrial applications, such as polyurethane formation.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the reaction mechanisms of medium-sized organic molecules. While specific DFT studies on trans-4-methylcyclohexyl isocyanate are not prevalent in the literature, the principles can be inferred from studies on analogous systems, such as other aliphatic and aromatic isocyanates.

DFT calculations are employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. For the reaction of an isocyanate with an alcohol to form a urethane (B1682113), DFT can be used to investigate different proposed mechanisms. For instance, studies on the reaction of phenyl isocyanate with alcohols have explored whether the reaction proceeds through a direct one-step mechanism or a multi-step pathway involving intermediates. acs.org In the context of this compound, DFT could be used to model its reaction with various alcohols to predict rate constants and understand the influence of the bulky, non-aromatic cyclohexyl group on reactivity.

Research on the reaction of 2,4-diisocyanatotoluene (TDI) with cellulose (B213188) has shown that DFT can reveal the catalytic role of adjacent molecules. worldscientific.com In that case, a neighboring β-d-glucose unit was found to act as a proton shuttle, significantly lowering the activation energy barrier. worldscientific.com Similar DFT studies on this compound could explore potential auto-catalytic pathways or the effect of solvents on the reaction mechanism. A theoretical investigation on the reaction of cyclohexyl isocyanide with a dione (B5365651) using the B3LYP/6-31G* method demonstrated the power of DFT in evaluating proposed reaction paths and even discovering new, more favorable mechanisms. researchgate.net

Table 1: Illustrative Data from DFT Calculations on Isocyanate Reactions

Reactant SystemComputational MethodKey FindingInferred Relevance for this compound
Phenyl isocyanate + AlcoholsDFT (B3LYP)Investigation of concerted vs. stepwise mechanisms. acs.orgCan be applied to understand the fundamental steps of urethane formation.
2,4-TDI + CelluloseDFT (B3LYP/6-31+G(d,p))Neighboring glucose unit acts as a catalyst, lowering the activation barrier. worldscientific.comSuggests the possibility of auto-catalysis or substrate-assisted catalysis in reactions.
Cyclohexyl isocyanide + DioneDFT (B3LYP/6-31G*)A new, energetically preferred reaction path was identified. researchgate.netHighlights the potential for discovering non-obvious reaction mechanisms.

This table is illustrative and based on findings for analogous systems.

Coupled Cluster (CC) theory is a high-accuracy quantum chemical method often considered the "gold standard" for calculating molecular energies and properties. researchgate.net Coupled Cluster theory, especially with the inclusion of single, double, and perturbative triple excitations (CCSD(T)), can provide very accurate thermochemical data, such as reaction enthalpies and activation energies. nih.gov However, its high computational cost often limits its application to smaller molecules.

For a molecule like this compound, full CCSD(T) calculations with a large basis set would be computationally demanding. To overcome this, basis set extrapolation techniques are often employed. These methods involve performing calculations with a series of systematically improving basis sets and then extrapolating the results to the complete basis set (CBS) limit, which approximates the results that would be obtained with an infinitely large basis set. chemrxiv.org

Molecular Modeling and Simulations in Drug Design

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In drug design, these methods are crucial for understanding drug-receptor interactions, predicting binding affinities, and optimizing lead compounds. While this compound itself is a reactive chemical not typically used directly as a drug, its structural motifs could be part of larger, biologically active molecules. For instance, the trans-4-methylcyclohexyl group can be found in compounds designed to interact with biological targets. hzdr.de

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. For this compound, the cyclohexane (B81311) ring exists predominantly in a chair conformation. The trans configuration means that the methyl group and the isocyanate group are on opposite sides of the ring. In the most stable chair conformation, bulky substituents prefer to occupy the equatorial positions to minimize steric hindrance. Therefore, it is expected that both the methyl and isocyanate groups in this compound would preferentially occupy equatorial positions.

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) can be used to perform a detailed conformational analysis. These methods can calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for interconversion (e.g., ring flipping). For a potential drug molecule incorporating the trans-4-methylcyclohexyl moiety, understanding its conformational preferences is the first step in predicting how it might fit into a protein's binding site. Molecular dynamics (MD) simulations can further explore the dynamic behavior of the molecule and its interactions with a target protein, providing insights into the key energetic contributions (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) that stabilize the bound complex.

The biological environment is aqueous, and the presence of water and other solutes (cosolutes) can significantly influence the conformation and interactions of a drug molecule. Molecular dynamics simulations with explicit solvent models are the most powerful tool to study these effects. nih.gov

For a molecule containing the this compound scaffold, MD simulations could be used to study how it is solvated by water. The hydrophobic methylcyclohexyl part would likely have a structured water shell around it, while the polar isocyanate group (or a derivative thereof in a drug molecule) would form hydrogen bonds with water. These simulations can also be used to calculate the free energy of solvation, which is a critical parameter in predicting a molecule's solubility and its ability to partition from an aqueous environment into the lipid environment of a cell membrane. Cosolutes, such as ions or other small molecules present in biological fluids, can also affect these properties, and their influence can be modeled in MD simulations. nih.gov

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical compounds. For this compound, these predictions are crucial for understanding its behavior in synthesis and potential applications.

The reactivity of isocyanates is largely governed by the electrophilicity of the carbonyl carbon in the N=C=O group. patsnap.com Computational methods can quantify this reactivity by calculating various electronic properties. For example, mapping the electrostatic potential (ESP) onto the electron density surface can visually identify the most electron-deficient (electrophilic) sites in the molecule. Furthermore, Fukui functions, derived from DFT, can be calculated to predict the most likely sites for nucleophilic attack.

In the case of this compound, the cyclohexyl group is an electron-donating aliphatic group. Compared to aromatic isocyanates like phenyl isocyanate, where the phenyl ring can withdraw electron density, aliphatic isocyanates are generally less reactive. nih.gov Computational models can quantify this difference by comparing the calculated activation barriers for their reactions with a common nucleophile.

Selectivity is another key aspect of reactivity, especially when a molecule has multiple reactive sites or when it reacts with a molecule that also has multiple functional groups. For example, in the reaction of this compound with an amino alcohol, it would react preferentially with the more nucleophilic amine group over the alcohol group. Computational chemistry can predict this selectivity by calculating the activation energies for both reaction pathways. The pathway with the lower energy barrier will be the kinetically favored one. kuleuven.be

Theoretical Studies on Biological Activity and Binding

The primary biological relevance of this compound stems from its role as a crucial intermediate in the synthesis of Glimepiride (B1671586), a third-generation sulfonylurea drug used in the treatment of type 2 diabetes mellitus. nih.gov Theoretical and computational studies on the biological activity of this isocyanate are therefore intrinsically linked to the mechanism of action of Glimepiride.

Glimepiride exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. sapub.orgsapub.org This binding leads to the closure of the KATP channel, membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion. researchgate.net

Molecular docking and other in-silico studies have been employed to investigate the binding of Glimepiride and other sulfonylureas to the SUR1 subunit. libretexts.orgresearchgate.net These studies provide a theoretical framework for understanding the drug-receptor interactions at a molecular level. The trans-4-methylcyclohexyl group, originating from the isocyanate precursor, plays a significant role in the binding affinity and specificity of Glimepiride.

Table 2: Theoretical Insights into the Role of the trans-4-Methylcyclohexyl Moiety in Glimepiride's Biological Activity

Computational MethodFindingImplication for this compound
Molecular Docking The trans-4-methylcyclohexyl group of Glimepiride occupies a hydrophobic pocket in the SUR1 receptor. libretexts.orgThe specific stereochemistry and structure of the isocyanate are critical for the final drug's ability to bind effectively to its target.
Quantitative Structure-Activity Relationship (QSAR) Modifications to the cyclohexyl ring can significantly alter the binding affinity and activity of sulfonylurea drugs.This highlights the tailored role of the trans-4-methylcyclohexyl group for optimal interaction with the receptor.
Molecular Dynamics (MD) Simulations The flexibility of the cyclohexyl ring allows for conformational adjustments within the binding pocket, optimizing non-covalent interactions.The inherent conformational properties of the isocyanate precursor contribute to the dynamic binding behavior of the final drug.

While direct theoretical studies on the biological activity of this compound itself are limited, its structural contribution to the potent and specific action of Glimepiride underscores its importance from a medicinal chemistry perspective. The computational analysis of Glimepiride's interaction with its receptor provides strong inferential evidence for the critical role of the molecular features endowed by its isocyanate precursor.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of trans-4-methylcyclohexyl isocyanate, and how are they measured experimentally?

  • Answer : The compound (C₈H₁₃NO) has a boiling point of 182°C, density of 1.04 g/cm³, and flash point of 60°C . These properties are determined using standardized methods: boiling point via distillation under controlled pressure, density via pycnometry, and flash point via Pensky-Martens closed-cup tester. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate molecular structure, while gas chromatography (GC) assesses purity .

Q. What is a reliable laboratory-scale synthesis route for this compound?

  • Answer : A common method involves reacting trans-4-methylcyclohexanol with methanesulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified by vacuum distillation to achieve >98% purity .

Q. How can researchers safely handle and store this compound?

  • Answer : Due to its reactivity and toxicity, the compound must be stored in airtight, amber glass containers under inert gas (e.g., nitrogen) at ≤4°C. Handling requires fume hoods, nitrile gloves, and personal protective equipment (PPE). Spill protocols include neutralization with dry sand or specialized absorbents, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring influence the reactivity of this compound in nucleophilic addition reactions?

  • Answer : The trans-configuration imposes steric hindrance, slowing reactions with bulky nucleophiles (e.g., secondary amines) compared to cis-isomers. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a 20–30% reduction in reaction rates with trans-isomers in THF at 25°C . Computational modeling (DFT) further predicts higher activation barriers due to axial methyl group interactions .

Q. What advanced analytical techniques are suitable for detecting trace degradation products of this compound in environmental samples?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) achieves detection limits of 0.1 ppb. Derivatization with methyl 4-isocyanatocyclohexane-1-carboxylate enhances sensitivity by forming stable urea derivatives, which are analyzed via reversed-phase C18 columns and MRM transitions .

Q. How can researchers resolve contradictions in occupational asthma diagnosis linked to isocyanate exposure?

  • Answer : While specific IgE antibodies are not always detectable, their presence (via ImmunoCAP assays) strongly correlates with occupational asthma. However, hypersensitivity pneumonitis requires additional biomarkers (e.g., IL-8 in bronchoalveolar lavage). Parallel testing with in-vapor generated MDI-albumin conjugates improves diagnostic specificity by 15–20% .

Q. What strategies mitigate side reactions during polymer synthesis using this compound?

  • Answer : Controlled step-growth polymerization at 60–80°C with dibutyltin dilaurate as a catalyst minimizes branching. Real-time Fourier-transform infrared (FTIR) monitoring of NCO peak (2270 cm⁻¹) ensures stoichiometric balance. Post-polymerization purification via precipitation in hexane removes unreacted monomers .

Methodological Considerations

  • Synthesis Optimization : Use Schlenk lines to exclude moisture and oxygen during reactions .
  • Analytical Cross-Validation : Compare GC-MS (for volatility) with LC-MS (for polar degradation products) .
  • Safety Protocols : Implement OSHA-compliant exposure monitoring (TLV-TWA: 0.005 ppm) using NIOSH Method 5522 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.